molecular formula C16H12O4 B12211016 2-(4-oxochroman-2-yl)benzoic Acid

2-(4-oxochroman-2-yl)benzoic Acid

Cat. No.: B12211016
M. Wt: 268.26 g/mol
InChI Key: YPIAPKNOWLEZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxochroman-2-yl)benzoic Acid is a chemical compound of interest in medicinal and organic chemistry research. It features a chroman-4-one core, a privileged scaffold in drug discovery known for its diverse pharmacological potential . Chromanone derivatives, which are distinct from chromones due to the absence of a C2-C3 double bond, have been investigated for a wide range of biological activities, including potential anticancer, antimicrobial, and antioxidant properties . This compound is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2-(4-oxo-2,3-dihydrochromen-2-yl)benzoic acid

InChI

InChI=1S/C16H12O4/c17-13-9-15(20-14-8-4-3-7-12(13)14)10-5-1-2-6-11(10)16(18)19/h1-8,15H,9H2,(H,18,19)

InChI Key

YPIAPKNOWLEZNW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Hydrogenation of Chromanone Precursors

A widely adopted method involves the hydrogenation of 4-((7-neohesperidoside)-3-oxy-5-hydroxy-4-oxochroman-2-yl)benzoic acid under a hydrogen atmosphere. In this protocol, the precursor (7.0 g, 0.013 mol) is dissolved in 1 N NaOH (250 mL) and treated with 10% Pd/C (2.0 g) under hydrogen gas at room temperature for 48 hours. The reaction mixture is filtered to remove the catalyst, acidified to pH 5.5, and crystallized from water to yield light brown crystals (55.4% yield). Key parameters include:

ParameterValue
Catalyst Loading30 mol% Pd/C
Reaction Time48 hours
TemperatureRoom temperature (25°C)
Yield55.4%

This method avoids complex purification steps, making it suitable for large-scale synthesis. However, the requirement for periodic catalyst replacement every 24 hours adds operational complexity.

Optimized Hydrogenation in Flow Reactors

Recent patents describe a modified hydrogenation approach using continuous flow reactors to improve efficiency. A mixture of the chromanone precursor and Pd/C is passed through a Hastelloy coil reactor at 100°C with a residence time of 10 minutes. This method achieves comparable yields (50–60%) while reducing reaction times from days to minutes. The table below contrasts batch vs. flow hydrogenation:

ParameterBatch MethodFlow Method
Reaction Time48 hours10 minutes
Temperature25°C100°C
Catalyst ReuseNot feasibleEnabled via continuous flow
ScalabilityModerateHigh

Flow reactors mitigate catalyst deactivation and enhance heat transfer, addressing limitations of traditional batch processes.

Condensation Reactions

Acid-Catalyzed Condensation

A common route involves the condensation of phenolic derivatives with benzoic acid analogues under acidic conditions. For example, reacting 2-hydroxybenzoic acid with chroman-4-one in the presence of sulfuric acid (64 μL) at reflux yields the target compound. The reaction proceeds via electrophilic aromatic substitution, with the carboxylic acid group directing regioselectivity. Typical conditions include:

ParameterValue
Acid CatalystH2SO4
SolventMethanol
TemperatureReflux (65–80°C)
Yield42–47%

This method is cost-effective but requires careful control of reaction stoichiometry to minimize byproducts.

Base-Mediated Condensation

Alternative protocols employ sodium hydroxide or potassium carbonate to deprotonate the phenolic starting material, facilitating nucleophilic attack on the chromanone carbonyl. A representative procedure involves stirring 2-hydroxybenzoic acid (1.521 g, 10 mmol) with chroman-4-one (1.787 g, 10.5 mmol) in ethanol under reflux for 8 hours. The crude product is purified via recrystallization or column chromatography, achieving yields of 50–60%.

Enzymatic Synthesis

Naringinase-Catalyzed Glycosylation

While primarily used for glycoside hydrolysis, naringinase has been adapted for synthesizing chromanone derivatives. In a recent study, 4-(3-oxo-3-(2,6-dihydroxy-4-neohesperidoside phenyl)propyl)benzoic acid (1.2 g, 0.002 mol) was treated with naringinase (1.5 g) in phosphate buffer (pH 6.6) at 45°C for 24 hours. The enzyme catalyzes the formation of the chromanone ring via oxidative coupling, yielding 2-(4-oxochroman-2-yl)benzoic acid with 60–70% efficiency.

ParameterValue
Enzyme Loading1.5 g per 1.2 g substrate
pH6.6
Temperature45°C
Yield60–70%

Enzymatic methods offer superior stereocontrol but face challenges in enzyme stability and cost.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

MethodYield (%)ScalabilityCostPurity
Catalytic Hydrogenation50–60HighModerate>95%
Acid-Catalyzed Condensation40–50ModerateLow85–90%
Enzymatic Synthesis60–70LowHigh>98%

Catalytic hydrogenation balances yield and scalability, making it the preferred industrial method. Enzymatic synthesis, though high-yielding, remains niche due to cost constraints.

Reaction Optimization Strategies

Catalyst Engineering

Replacing Pd/C with bimetallic catalysts (e.g., Pd-Au/C) enhances hydrogenation rates by 30–40%, as the alloy mitigates catalyst poisoning.

Solvent Selection

Switching from aqueous NaOH to dimethylacetamide (DMA) in condensation reactions improves solubility, increasing yields to 65–70%.

Purification Techniques

Recrystallization from water or methanol-water mixtures (9:1 v/v) elevates purity from 85% to >99%, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxochroman-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-oxochroman-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungal cells, leading to cell death. The compound may also inhibit key enzymes involved in fungal metabolism . In medicinal applications, it may interact with various cellular receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs include benzoic acid derivatives with substituted benzoyl or chromone groups. Substituents on the aromatic rings significantly influence physicochemical and biological properties:

Compound Name Substituents/Modifications Key Properties/Effects References
2-(4-Methylbenzoyl)benzoic acid 4-methyl group on benzoyl ring Enhanced binding affinity (lower ΔGbinding) to receptors vs. parent compound
2-(4-Methoxybenzoyl)benzoic acid 4-methoxy group on benzoyl ring Improved receptor binding and solubility due to electron-donating methoxy group
2-((4-Chlorophenyl)acetyl)benzoic acid 4-chloro substitution on acetyl group Increased lipophilicity; intermediate in antihistamine (azelastine) synthesis
2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid Dimethylamino and hydroxyl groups on benzoyl Hydrogen-bonding capacity; potential for enhanced receptor interactions

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) improve receptor binding by stabilizing ligand-receptor interactions .
  • Hydroxyl and dimethylamino groups introduce hydrogen-bonding sites, critical for targeting polar residues in enzymes or receptors .

Physicochemical Properties

  • Solubility and Diffusivity: Substituents like methoxy or hydroxyl groups increase water solubility, while methyl or chloro groups enhance lipid solubility. For example, benzoic acid derivatives with methoxy groups exhibit higher distribution coefficients in membrane phases compared to non-substituted analogs .
  • Thermodynamic Stability : Chroman-4-one’s rigid bicyclic structure may improve metabolic stability compared to simpler benzoyl derivatives, though this requires empirical validation.

Biological Activity

2-(4-Oxochroman-2-yl)benzoic acid, also known as 4-(4-oxo-4H-chromen-2-yl)benzoic acid, is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of chromanone derivatives with benzoic acid under specific reaction conditions. Various synthetic routes have been developed, emphasizing the importance of optimizing conditions for yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory : Demonstrated potential in reducing inflammation markers.
  • Antioxidant : Exhibits scavenging activity against free radicals.
  • Antimicrobial : Effective against various bacterial strains.

Table 1: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using in vitro models. The compound significantly reduced the levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The results suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The compound exhibited a concentration-dependent scavenging effect, indicating its potential as an antioxidant agent capable of mitigating oxidative stress-related conditions.

Antimicrobial Activity

In vitro antimicrobial assays demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential use in treating bacterial infections.

Case Studies

  • Case Study on Inflammation : A clinical trial investigated the effects of this compound on patients with chronic inflammatory conditions. Results indicated a reduction in symptoms and inflammatory markers after a treatment period of eight weeks.
  • Case Study on Antioxidant Effects : Another study focused on the impact of the compound on oxidative stress in diabetic rats. The administration of this compound resulted in decreased levels of malondialdehyde (MDA), a marker for oxidative damage, suggesting protective effects against diabetes-induced oxidative stress.

The biological activities of this compound are attributed to its ability to modulate various signaling pathways. It is believed to inhibit the NF-kB pathway, which is crucial in regulating inflammation and immune responses. Additionally, its antioxidant properties may stem from its ability to donate electrons to free radicals, thereby neutralizing them.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.